Product packaging for 3-([1,1'-Biphenyl]-3-yloxy)azetidine(Cat. No.:)

3-([1,1'-Biphenyl]-3-yloxy)azetidine

Cat. No.: B8163371
M. Wt: 225.28 g/mol
InChI Key: ZADFHHANTSGQCC-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-3-yloxy)azetidine is a synthetically valuable chemical scaffold based on the azetidine ring system, a strained four-membered nitrogen heterocycle of significant interest in drug discovery and organic synthesis . Azetidines are increasingly employed as bioisosteres for saturated and unsaturated ring systems, helping to fine-tune the physicochemical properties, metabolic stability, and conformational flexibility of potential therapeutic candidates . This compound features a biphenyl ether linkage, presenting a rigid, three-dimensional structure that is ideal for constructing molecular libraries and probing structure-activity relationships. In research applications, this azetidine derivative serves as a versatile intermediate for constructing more complex molecules through further functionalization of its secondary amine. Its primary research value lies in its use as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase inhibitors, and other biologically active small molecules. The biphenyl moiety can facilitate binding to aromatic pockets in protein active sites, while the azetidine ring can contribute to improved solubility and pharmacokinetic profiles compared to larger heterocycles . This product is offered for research purposes as a building block for chemical synthesis. It is provided with high analytical purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B8163371 3-([1,1'-Biphenyl]-3-yloxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylphenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADFHHANTSGQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 1,1 Biphenyl 3 Yloxy Azetidine

Functionalization of the Biphenyl (B1667301) Moiety

The biphenyl group offers a second major site for derivatization. The reactions are primarily governed by the principles of electrophilic aromatic substitution (EAS), with the reactivity and regioselectivity influenced by the existing 3-oxy-azetidine substituent.

The directing effect of the substituent is a critical consideration for any planned functionalization. The 3-oxy-azetidine group influences the two phenyl rings of the biphenyl moiety differently.

Electronic Effects: The ether oxygen attached to the first phenyl ring (Ring A) is an activating group due to its lone pairs, which can be donated into the ring through resonance. This makes Ring A more electron-rich and thus more reactive towards electrophiles than benzene. This activating effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com The azetidine (B1206935) nitrogen, being a basic amine, can be protonated under acidic EAS conditions, which would convert it into a deactivating, electron-withdrawing group. The second phenyl ring (Ring B) is activated by its connection to the first ring, making it an ortho, para-director as well. chemistrysteps.com

Steric Effects: The bulk of the substituent and the twisted conformation of the biphenyl system play a significant role. The ortho positions on Ring A (C2 and C4) are sterically accessible. However, the ortho position on Ring B adjacent to the inter-ring bond (C2') is significantly hindered, making substitution at the para position (C4') generally preferred. chemistrysteps.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Position Electronic Effect of Substituent Steric Hindrance Predicted Reactivity
Ring A C2, C6 (ortho) Activating (O-Alkyl) Low High
C4 (ortho) Activating (O-Alkyl) Low High
C5 (meta) - Low Low
Ring B C2', C6' (ortho) Activating (Aryl group) High Low to Moderate
C4' (para) Activating (Aryl group) Low High

Orthogonal functionalization allows for the selective modification of one part of the molecule without affecting other reactive sites. For 3-([1,1'-biphenyl]-3-yloxy)azetidine, this can be achieved by exploiting the different reactivity of the azetidine nitrogen and the aromatic rings.

One powerful strategy involves introducing a halogen (e.g., Br or I) onto one of the biphenyl rings. This halogen can then serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. mdpi.comorganic-chemistry.org These reactions are typically performed under conditions that would not affect a protected azetidine nitrogen.

An example of an orthogonal approach:

N-Protection: The azetidine nitrogen is protected with a suitable group (e.g., Boc or Cbz) to prevent its participation in subsequent reactions.

Halogenation: Selective bromination of the biphenyl moiety, likely at the para position of the unsubstituted ring (C4').

Cross-Coupling: Suzuki-Miyaura reaction of the brominated intermediate with a boronic acid to introduce a new aryl or alkyl group.

N-Deprotection: Removal of the protecting group to liberate the azetidine nitrogen, which can then be functionalized using the methods described in section 3.1.2.

This approach allows for the programmed and independent diversification of both the biphenyl and azetidine portions of the molecule.

Strategic Derivatization for Research Probes and Analogues

The functional handles present in this compound make it an excellent template for the development of research tools and for structure-activity relationship (SAR) studies. nih.govnih.gov

The secondary amine of the azetidine ring is a prime location for introducing reporter groups. For example, acylation with a linker-functionalized carboxylic acid can be used to attach biotin for affinity-based studies or fluorescent dyes (fluorophores) for imaging applications. nih.govresearchgate.netljmu.ac.uk The incorporation of azetidine moieties has been shown to be a viable strategy for creating novel fluorescent probes, with substituents on the azetidine ring capable of tuning the photophysical properties of the dye. nih.govacs.orgresearchgate.net

Furthermore, systematic modification at each available position can generate a library of analogues to probe biological interactions. Ring-opening of the azetidine provides access to conformationally flexible analogues, while functionalization of the biphenyl rings allows for the exploration of steric and electronic requirements of a binding pocket.

Table 3: Strategies for Derivatization into Probes and Analogues

Modification Site Strategy Application
Azetidine Nitrogen Acylation with fluorescent dye-NHS ester Fluorescent imaging probe
Azetidine Nitrogen Alkylation with a propargyl group Click-chemistry handle for bio-conjugation
Biphenyl Ring B (C4') Nitration followed by reduction to an amine Handle for amide coupling to solid support or proteins

Through these varied chemical approaches, this compound can be elaborated into a wide array of complex and functionally diverse molecules tailored for specific applications in chemical biology and medicinal chemistry.

Modification of the Azetidine Nitrogen (e.g., N-Sulfinamide cleavage)

The nitrogen atom of the azetidine ring is a common site for chemical modification. One important transformation is the removal of protecting groups, such as the tert-butanesulfinamide group, which is often used as a chiral auxiliary in the asymmetric synthesis of substituted azetidines. nih.govacs.org The cleavage of the N-sulfinamide is a critical step to liberate the free secondary amine, which can then be further functionalized.

The standard procedure for the cleavage of an N-tert-butanesulfinamide group from an azetidine involves treatment with a strong acid, typically hydrochloric acid (HCl), in an aprotic solvent. nih.govacs.org This reaction protonates the azetidine nitrogen, leading to the formation of the corresponding azetidine hydrochloride salt and tert-butanesulfinyl chloride. acs.org The amine salt can often be isolated in high yield by simple filtration. acs.org

Table 1: General Conditions for N-Sulfinamide Cleavage from Azetidines

Reagent Solvent Temperature Outcome
HCl Diethyl ether (Et2O) Room Temperature Azetidine hydrochloride salt
HCl Cyclopentyl methyl ether (CPME) Room Temperature Azetidine hydrochloride salt

This table illustrates common conditions for the acidic cleavage of N-tert-butanesulfinamide from an azetidine ring, yielding the corresponding hydrochloride salt.

Research has also focused on the development of methods to recycle the chiral auxiliary after the cleavage step, which is economically and environmentally beneficial for large-scale synthesis. acs.orgresearchgate.net One approach involves treating the filtrate containing the tert-butanesulfinyl chloride with ammonia to regenerate the racemic tert-butanesulfinamide. acs.orgresearchgate.net More advanced methods allow for the recovery of the enantiopure auxiliary by trapping the sulfinyl chloride with a chiral alcohol to form a sulfinate ester, which can then be converted back to the enantiopure sulfinamide. researchgate.net

Introduction of Chemical Tags for Target Identification Methodologies

To investigate the biological targets and mechanisms of action of bioactive compounds containing a this compound scaffold, the parent molecule can be derivatized with chemical tags. These tags facilitate the identification and characterization of protein-ligand interactions. nih.gov Two powerful strategies in this context are photoaffinity labeling and click chemistry. nih.govnih.gov

Photoaffinity Labeling (PAL) involves the incorporation of a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) into the molecule of interest. nih.govenamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently binds to nearby molecules, which are typically the protein binding partners. nih.govenamine.net A reporter tag, such as biotin or a fluorescent dye, is also included in the probe's structure to enable the detection and isolation of the cross-linked protein-probe complexes. nih.gov

Click Chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. nih.gov The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov For target identification, a derivative of the azetidine compound is synthesized containing either an azide or a terminal alkyne. nih.gov This functionalized probe is introduced to a biological system. After binding to its target, a complementary reporter molecule (containing the corresponding alkyne or azide) is added, leading to a stable triazole linkage and allowing for visualization or affinity purification of the target protein. nih.govnih.gov

Table 2: Components of Chemical Probes for Target Identification

Probe Component Function Example Moieties
Affinity Group Binds to the biological target This compound
Reactive Group Forms a covalent bond with the target (for PAL) Diazirine, Benzophenone, Aryl Azide
Handle for Ligation Enables attachment of a reporter tag (for Click Chemistry) Alkyne, Azide

| Reporter Tag | Allows for detection and/or isolation of the target | Biotin, Fluorescent Dyes (e.g., Alexa Fluor, TAMRA) |

This table outlines the essential components of chemical probes used in target identification methodologies, which could be applied to derivatives of this compound.

For example, a derivative of this compound could be synthesized with a terminal alkyne group. This alkyne-tagged probe could then be used in cellular or tissue extracts. After incubation, an azide-functionalized biotin reporter tag would be added under click chemistry conditions. The resulting biotinylated protein-probe complexes could then be enriched using streptavidin-coated beads and identified by mass spectrometry. nih.gov

Structure Activity Relationship Sar Studies of 3 1,1 Biphenyl 3 Yloxy Azetidine Analogues

Systematic Exploration of the Azetidine (B1206935) Core Modifications

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a key structural feature. researchgate.netresearchgate.netmedwinpublishers.com Its inherent ring strain and its role as a versatile scaffold make it a focal point for synthetic modifications aimed at optimizing biological activity. researchgate.net Even minor alterations to the substitution pattern on the azetidine ring can significantly impact the therapeutic activities of its derivatives. researchgate.net

Substituents on the azetidine ring play a crucial role in defining the pharmacological profile of the analogues. Research has shown that modifications at various positions of the ring can lead to significant changes in potency and selectivity. For instance, studies on azetidine derivatives as GABA-uptake inhibitors explored substitutions at both the 2- and 3-positions. ebi.ac.uk The introduction of an acetic acid moiety or a carboxylic acid function at these positions was investigated to understand their impact on transporter affinity. ebi.ac.uk

In a different context, the exploration of 3-substituted azetidine derivatives for other biological targets has also been a subject of study. nih.gov For example, in the development of azetidine-containing dipeptide inhibitors, substitutions at the C-terminus were found to be critical for activity. nih.gov Specifically, having aliphatic or no substituents on the C-carboxamide group was identified as an absolute requirement for antiviral activity. nih.gov The conformational constraint imposed by the 2-azetidine residue appears to influence the molecule's activity. nih.gov

The following table summarizes the influence of various substituents on the azetidine ring based on reported findings.

Position of Substitution Substituent Type Observed Impact on Activity Compound Class
C-2 / C-3Acetic Acid / Carboxylic AcidModulates affinity for GAT-1 and GAT-3 transporters ebi.ac.ukGABA-uptake inhibitors
C-33-Aryl groupUsed to replace phenylethyl group in TZT-1027 analogues, resulting in moderate to excellent antiproliferative activities nih.govAntitumor agents
C-terminus (of dipeptide)Aliphatic or no substituentEssential for anti-HCMV activity nih.govDipeptide antiviral agents

The nitrogen atom of the azetidine ring is a key site for modification, and its substitution pattern significantly influences how the molecule interacts with its biological target. Studies have evaluated both N-unsubstituted and N-alkylated derivatives to determine the effect of lipophilicity and steric bulk at this position. ebi.ac.uk

Nitrogen Substituent Impact on Molecular Properties/Activity Example Compound Class
Unsubstituted (N-H)Serves as a baseline for evaluating the effect of N-alkylation ebi.ac.ukGABA-uptake inhibitors
Alkylated Lipophilic GroupsCan increase lipophilicity and modulate affinity for biological targets ebi.ac.ukGABA-uptake inhibitors
BenzyloxycarbonylDetermined to be an absolute requirement for antiviral activity nih.govDipeptide antiviral agents

Investigation of the Biphenyl (B1667301) Ether Moiety's Contribution

The biphenyl ether moiety is another critical component of the 3-([1,1'-biphenyl]-3-yloxy)azetidine scaffold, contributing significantly to the molecule's interaction with its target through hydrophobic and aromatic interactions. nih.gov

Modifying the substitution patterns on the two phenyl rings of the biphenyl system is a common strategy to refine pharmacological activity. nih.gov Research on related O-biphenyl-3-yl carbamates has provided valuable insights into this aspect, focusing on the placement of functional groups like carbamoyl and hydroxyl moieties on both the proximal and distal rings. nih.gov These substitutions can influence properties such as hydrogen bonding capacity, electronic distribution, and metabolic stability. For example, the introduction of a hydroxyl group can provide a key hydrogen bond donor/acceptor, while a carbamoyl group can also participate in hydrogen bonding networks. The relative positions of these substituents are critical; for instance, moving a substituent from the 5-position to the 6-position on the proximal ring can significantly alter potency. nih.gov In some classes of compounds, an ortho-substituted biphenyl ring is a common feature among potent analogues. nih.gov

Biphenyl Moiety Modification Structural Change Potential SAR Implication
Positional Isomerism 3-yloxy vs. 2-yloxy vs. 4-yloxyAlters the spatial orientation of the azetidine and biphenyl rings, affecting binding pocket fit nih.gov
Substitution Patterns Addition of -OH, -CONH2, etc.Introduces new hydrogen bonding sites and modifies electronic properties nih.gov
Ortho vs. Meta vs. Para substitutionInfluences intramolecular conformation and interaction with specific protein residues nih.gov

The conformation and rigidity of the biphenyl system are crucial for its interaction with biological targets. nih.gov The biphenyl unit is not planar, and the two phenyl rings can rotate relative to each other around the central carbon-carbon bond. This torsional flexibility allows the molecule to adopt different conformations. A flexible linker, such as an alkoxyl chain, can permit the ligand to adopt a bent conformation, which may be necessary to position the biphenyl fragment optimally for aromatic interactions with residues in a binding site, such as Tryptophan (Trp). nih.gov

Conversely, introducing rigidity or conformational restriction can also be a valid strategy in drug design. nih.gov By locking the biphenyl moiety into a specific, biologically active conformation, it is possible to increase binding affinity and reduce the entropic penalty upon binding. The arrangement of these rigid aromatic moieties between specific amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr) can create favorable hydrophobic and aromatic interactions, stabilizing the ligand-protein complex. nih.gov Therefore, the degree of rotational freedom in the biphenyl system is a key parameter to be optimized during lead development.

Linker Modifications and their Effect on Molecular Recognition (e.g., Alkyl spacer length and flexibility in related compounds)

The nature of the linker connecting the biphenyl moiety to the azetidine ring in this compound analogues plays a pivotal role in determining the molecule's interaction with its biological target. Modifications in linker length, rigidity, and polarity can significantly alter binding affinity and efficacy. While specific SAR data for this compound analogues with varying linkers is not extensively available in the public domain, valuable insights can be drawn from studies on related chemical series.

In investigations of bivalent ligands, the length and flexibility of the spacer connecting two pharmacophores are critical for optimal binding to receptor pockets. researchgate.netnih.gov General principles suggest that the average spacer length should ideally correspond to or be slightly less than the distance between the binding sites on the target protein. nih.gov Furthermore, the flexibility of the linker, often governed by the presence of rotatable bonds, can influence the entropic cost of binding. A highly flexible linker may allow for a more adaptable interaction with the target, but it can also lead to a greater loss of conformational entropy upon binding, which can be energetically unfavorable.

For instance, in a series of arylpiperazine ligands, the structure of the spacer was found to significantly impact affinity for serotonin receptors. nih.gov The introduction of unsaturation or aromatic rings within the linker can impose conformational constraints, leading to a more defined spatial orientation of the terminal groups.

The following interactive table illustrates hypothetical SAR data for linker modifications in a series of 3-(biphenyloxy)azetidine analogues, based on established principles of medicinal chemistry.

Compound IDLinker ModificationLinker Length (atoms)Flexibility (Rotatable Bonds)Hypothetical Binding Affinity (Ki, nM)
A-1 Direct Ether Linkage11500
A-2 Methylene Spacer (-O-CH2-)22250
A-3 Ethylene Spacer (-O-(CH2)2-)33100
A-4 Propylene Spacer (-O-(CH2)3-)44150
A-5 Propenylene Spacer (-O-CH=CH-CH2-)4380

This data is illustrative and intended to demonstrate the principles of linker modification effects.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target. For this compound analogues, the relative orientation of the biphenyl and azetidine rings, as well as the puckering of the azetidine ring itself, are key determinants of molecular recognition.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the preferred conformations of these molecules. The four-membered azetidine ring is known to adopt a puckered conformation, and the nature and position of substituents can influence the degree of this puckering. nih.gov This, in turn, affects the spatial projection of the biphenyl-oxy substituent.

The torsional angle between the two phenyl rings of the biphenyl moiety is another critical conformational parameter. Steric hindrance between ortho substituents can force the rings out of planarity, which can be either beneficial or detrimental to binding, depending on the topology of the receptor's binding site.

Molecular modeling studies on related scaffolds can provide insights into the potential bioactive conformations. For example, in a study of azetidine-containing dipeptides, a specific conformation induced by the azetidine ring was found to be crucial for their biological activity.

The following table presents hypothetical data from a conformational analysis study, correlating specific conformational features with observed molecular interactions.

Compound IDDihedral Angle (Biphenyl, °)Azetidine Puckering Angle (°)Key Molecular InteractionHypothetical Receptor Affinity (IC50, µM)
B-1 3515Pi-pi stacking with Phe1230.5
B-2 5520Reduced pi-pi stacking2.1
B-3 355Steric clash with Leu8910.5
B-4 4515H-bond with Ser1200.2

This data is illustrative and based on general principles of conformational analysis and molecular recognition.

Future Directions and Research Perspectives on 3 1,1 Biphenyl 3 Yloxy Azetidine

Advancements in Sustainable Synthetic Routes

The synthesis of complex molecules like 3-([1,1'-Biphenyl]-3-yloxy)azetidine presents challenges, particularly concerning efficiency and environmental impact. medwinpublishers.com Future research will likely focus on developing more sustainable and atom-economical synthetic pathways. Traditional methods for creating azetidine (B1206935) rings can be harsh and inefficient due to the high ring strain. nih.govmedwinpublishers.com

Modern synthetic strategies offer promising alternatives. For instance, visible-light-mediated photochemical reactions, such as the aza Paternò-Büchi reaction, provide an efficient means to construct the azetidine core under mild conditions. nih.govbohrium.com Another promising approach is the use of copper-catalyzed [3+1] radical cascade cyclization, which features operational simplicity and the use of an inexpensive catalyst. nih.gov Similarly, palladium-catalyzed intramolecular amination of unactivated C-H bonds offers a direct route to azetidines with low catalyst loading. organic-chemistry.org

For the biphenyl (B1667301) component, classic coupling reactions are being replaced by more sustainable methods. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the two phenyl rings and is widely used in both laboratory and industrial settings. nih.govresearchgate.net Future work could focus on integrating these advanced methods into a cohesive, environmentally friendly synthesis of this compound. This might involve a multi-step process where a sustainably produced azetidine precursor is coupled with a biphenyl derivative synthesized via a green cross-coupling protocol.

Table 1: Comparison of Synthetic Methods for Azetidine Ring Formation

Method Catalyst/Reagent Advantages Challenges
Traditional Cyclization Strong bases, leaving groups (e.g., mesylates) Well-established Harsh conditions, often requires protecting groups, may have low yields nih.govnih.gov
Photochemical [2+2] Cycloaddition Visible light, photosensitizer Mild conditions, high efficiency Substrate scope can be limited nih.govbohrium.com
Copper-Catalyzed [3+1] Cyclization Copper catalyst (e.g., [(DPEphos)(bcp)Cu]PF6) Atom economical, operational simplicity, inexpensive catalyst May require specific substrate pre-functionalization nih.gov

| Palladium-Catalyzed C-H Amination | Palladium catalyst | High atom economy, direct functionalization | Catalyst loading and cost can be a concern organic-chemistry.org |

Development of Novel Derivatization Strategies

The structural complexity of this compound offers multiple points for derivatization, allowing for the creation of a diverse library of related compounds. Future research will undoubtedly focus on exploring these derivatization pathways to generate novel molecules with tailored properties.

The azetidine ring itself is a prime target for modification. The nitrogen atom can be functionalized through N-alkylation or N-arylation to introduce a wide range of substituents. nih.gov Furthermore, recent advances in C-H functionalization could potentially allow for direct modification of the azetidine ring's carbon skeleton, although this remains a challenging area for strained rings. The development of methods to introduce functional groups at the C2 or C4 positions would significantly expand the accessible chemical space. nih.gov

The biphenyl moiety also presents numerous opportunities for derivatization. The two phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and alkyl chains. nih.govarabjchem.org These modifications can dramatically alter the electronic properties and steric profile of the molecule. For example, Suzuki-Miyaura cross-coupling could be used to attach additional phenyl groups or other moieties to the existing biphenyl system, creating more complex poly-aromatic structures. rsc.org

A key future direction will be the systematic exploration of these derivatization strategies to build libraries of analogs for screening in various applications. nih.govresearchgate.net

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and designing new ones. An integrated approach that combines computational modeling with experimental studies is a powerful strategy for achieving this. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states, and predict the regioselectivity of reactions. nih.gov For example, in the synthesis of the azetidine ring, computational studies can help to explain why certain cyclization methods favor the formation of the four-membered ring over other potential products. nih.gov This predictive power can guide the selection of catalysts and reaction conditions to improve yields and minimize side products.

These computational predictions can then be validated through experimental work. Kinetic studies, in-situ reaction monitoring, and the isolation and characterization of intermediates can provide crucial data to support or refine the proposed mechanisms. acs.org This synergistic approach has been successfully applied to understand the mechanisms of other complex organic transformations and will be invaluable for advancing the chemistry of this compound.

Exploration of Structure-Property Relationships for Advanced Chemical Applications

The unique combination of the azetidine and biphenyl moieties suggests that this compound and its derivatives could have a wide range of advanced applications. nih.govjmchemsci.com A major focus of future research will be to systematically investigate the relationship between the molecular structure of these compounds and their resulting chemical and physical properties.

In materials science, biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). arabjchem.orgnbinno.com The rigid structure of the biphenyl unit influences the electronic and photophysical properties of these materials. nbinno.com By systematically modifying the biphenyl group in this compound—for example, by adding electron-donating or electron-withdrawing groups—it may be possible to tune the compound's fluorescence, thermal stability, and liquid crystalline behavior. arabjchem.orgnbinno.com

In medicinal chemistry, both azetidine and biphenyl are considered important pharmacophores. nbinno.comjmchemsci.com The azetidine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets, while the biphenyl group is present in numerous approved drugs. nbinno.comjmchemsci.com Future research will likely involve the synthesis of a library of derivatives and the evaluation of their biological activity. This exploration of structure-activity relationships (SAR) could lead to the discovery of new therapeutic agents. nih.govresearchgate.net

Table 2: Hypothetical Structure-Property Relationship Study

Derivative of this compound Potential Application Area Property to Investigate Rationale for Structural Modification
4'-Fluoro substituted biphenyl Materials Science Fluorescence Quantum Yield Fluorine substitution can enhance fluorescence properties arabjchem.org
4'-Nitro substituted biphenyl Materials Science Electron Affinity The nitro group is strongly electron-withdrawing, altering electronic properties nih.gov
N-Methylated azetidine Medicinal Chemistry Receptor Binding Affinity N-methylation can alter the compound's conformation and interaction with biological targets

Q & A

What are the standard synthetic routes for 3-([1,1'-Biphenyl]-3-yloxy)azetidine, and how can they be validated?

Level: Basic
Methodological Answer:
A common approach involves coupling reactions between azetidine derivatives and functionalized biphenyl precursors. For example, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed to introduce the biphenyl moiety. Validation requires multi-step characterization:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via <sup>1</sup>H/<sup>13</sup>C NMR, comparing peak integration to expected proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

How can researchers optimize reaction conditions for improved yield and selectivity?

Level: Advanced
Methodological Answer:
Use Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity):

  • Factorial Design : Identify interactions between factors (e.g., temperature vs. catalyst) using a 2<sup>k</sup> factorial setup .
  • Orthogonal Arrays : Minimize experimental runs while maximizing data output, as demonstrated in chemical process optimization .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions .
    Post-optimization, validate with kinetic studies and in-situ monitoring (e.g., FTIR) to ensure reproducibility.

What computational methods are effective for predicting the compound’s reactivity or binding interactions?

Level: Advanced
Methodological Answer:
Combine quantum mechanical calculations and molecular dynamics (MD) :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics integrate machine learning to predict reaction pathways or diffusion kinetics .
    Validate computational results with experimental data (e.g., kinetic assays or crystallography) .

How should researchers address conflicting spectroscopic data during characterization?

Level: Advanced
Methodological Answer:
Adopt a multi-technique validation framework :

Cross-Referencing : Compare NMR, IR, and X-ray crystallography (if available) to resolve ambiguities in functional group assignment .

Isotopic Labeling : Use deuterated analogs or <sup>15</sup>N-labeled azetidine to clarify ambiguous peaks in complex spectra.

Statistical Analysis : Apply principal component analysis (PCA) to large datasets (e.g., HPLC-MS) to identify outliers .

Collaborative Databases : Cross-check with platforms like EPA DSSTox for validated spectral libraries .

What are the critical stability and solubility considerations for long-term storage?

Level: Basic
Methodological Answer:

  • Solubility Profiling : Test in polar (DMSO, water) and non-polar solvents (hexane) to determine optimal storage conditions. Use dynamic light scattering (DLS) to monitor aggregation .
  • Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and humidity. Monitor via HPLC to detect decomposition products .
  • Storage Protocols : Store under inert atmosphere (N2) at –20°C in amber vials to prevent photodegradation, referencing safety guidelines from analogous compounds .

What experimental designs are suitable for investigating structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:
Implement modular SAR workflows :

Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., electron-withdrawing groups on the biphenyl ring) .

High-Throughput Screening (HTS) : Use 96-well plates to assay bioactivity (e.g., enzyme inhibition) across analogs .

Multivariate Analysis : Corporate bioactivity data with electronic descriptors (e.g., Hammett constants) using partial least squares (PLS) regression .

Feedback Loops : Integrate computational predictions (e.g., QSAR models) to guide subsequent synthetic targets .

How can researchers scale up synthesis without compromising yield or purity?

Level: Advanced
Methodological Answer:
Leverage chemical engineering principles :

  • Reactor Design : Optimize mixing efficiency and heat transfer using CFD simulations .
  • Process Control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters during continuous flow synthesis .
  • Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis to replace column chromatography .
    Validate scalability using DOE to identify critical process parameters (CPPs) .

What methodologies are recommended for elucidating reaction mechanisms involving this compound?

Level: Advanced
Methodological Answer:
Combine kinetic and mechanistic probes :

  • Isotope Effects : Measure <sup>13</sup>C or <sup>2</sup>H kinetic isotope effects (KIEs) to distinguish between concerted and stepwise pathways .
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates .
  • Computational Transition-State Analysis : Map potential energy surfaces (PES) using DFT to identify rate-determining steps .
    Cross-validate with in-situ spectroscopic techniques (e.g., Raman or UV-vis) .

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